molecular formula C8H4ClF3O2 B1591186 3-Chloro-5-(trifluoromethoxy)benzaldehyde CAS No. 433926-48-8

3-Chloro-5-(trifluoromethoxy)benzaldehyde

Cat. No. B1591186
M. Wt: 224.56 g/mol
InChI Key: LWQSWEYYGGFLDR-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O2 . It has a molecular weight of 224.57 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-(trifluoromethoxy)benzaldehyde is 1S/C8H4ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H . The InChI key is LWQSWEYYGGFLDR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-5-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Reaction with Stabilized Sulfur Ylides

The reaction of benzaldehydes with stabilized sulfur ylides has been explored for the stereoselective synthesis of epoxy-amides. Such reactions offer a pathway for the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science. The study conducted by Fernández, Durante-Lanes, and López-Herrera (1990) demonstrated the utility of aldehydes, including derivatives similar to 3-Chloro-5-(trifluoromethoxy)benzaldehyde, in achieving high stereoselectivity in the formation of glycidamide derivatives Fernández, M. V., Durante-Lanes, P., & López-Herrera, F. (1990). Tetrahedron.

Catalytic Properties in Metal-Organic Frameworks

Research on the catalytic properties of metal-organic frameworks (MOFs) utilizing benzaldehyde derivatives showcases the potential of these materials in catalysis. The study by Schlichte, Kratzke, and Kaskel (2004) highlighted the synthesis and catalytic application of Cu3(BTC)2, a MOF, where the interaction with benzaldehyde was used to study its catalytic behavior, especially in cyanosilylation reactions. This research underscores the importance of such compounds in developing new catalytic materials Schlichte, K., Kratzke, T., & Kaskel, S. (2004). Microporous and Mesoporous Materials.

Heterocyclic Synthesis

One-Pot Synthesis techniques involving Vilsmeier Reagent demonstrate the versatility of aldehydes in synthesizing heterocyclic compounds. Majo and Perumal (1996) have shown that 3-Chloro-1H-indole-2-carboxaldehydes, among others, can be synthesized from related compounds, showcasing the application of such chemicals in creating complex heterocyclic structures, which are valuable in pharmaceutical and agrochemical industries Majo, V. J., & Perumal, P. (1996). The Journal of Organic Chemistry.

Oxidation of Benzyl Alcohol to Benzaldehyde

The oxidation of benzyl alcohol to benzaldehyde, a key reaction in organic synthesis, has been enhanced through the use of sulfated Ti-SBA-15 catalysts. Sharma, Soni, and Dalai (2012) explored this reaction, indicating the significance of benzaldehyde and its derivatives in industrial applications such as the manufacture of perfumes, flavors, and pharmaceuticals Sharma, R., Soni, K., & Dalai, A. (2012). Catalysis Communications.

Lewis Acid Catalysis

The catalytic activity of compounds in the presence of Lewis acids has been studied, showing how these reactions can lead to the synthesis of cyanosilylated products. Horike, Dincǎ, Tamaki, and Long (2008) found that the use of metal-organic frameworks with exposed Mn2+ coordination sites can catalyze transformations involving aldehydes, highlighting the potential of 3-Chloro-5-(trifluoromethoxy)benzaldehyde in catalytic processes Horike, S., Dincǎ, M., Tamaki, K., & Long, J. (2008). Journal of the American Chemical Society.

Safety And Hazards

The compound has been classified as having the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, P501 .

properties

IUPAC Name

3-chloro-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQSWEYYGGFLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590669
Record name 3-Chloro-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethoxy)benzaldehyde

CAS RN

433926-48-8
Record name 3-Chloro-5-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433926-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of DMSO (16.1 g, 205.9 mmol) in anhydrous CH2Cl2 (300 mL) was cooled to −78° C. Oxalyl chloride (13.1 g, 103.0 mmol) was added slowly via a syringe (gas evolution was observed). The resulting solution was stirred at −78° C. for 15 minutes. A solution of 3-chloro-5-trifluoromethoxybenzyl alcohol (21.2 g, 93.6 mmol; see step (v) above) in CH2Cl2 (200 mL) was added via an addition funnel over a period of 15 minutes. The cloudy solution was stirred at −78° C. for 40 minutes and DIPEA (60.5 g, 468.0 mmol) was added via an addition funnel over 10 minutes. The resulting homogeneous solution was stirred at −78° C. for 1.5 hours, then warmed to room temperature and stirred 18 hours. The crude solution was concentrated in vacuo, the residue diluted with EtOAc and washed with H2O (1×), 2N HCl (1×), brine (1×), aqueous NaHCO3 (1×) and brine (1×). The organics were dried (Na2SO4), filtered and concentrated in vacuo to give the crude sub-title compound (19.9 g, 95%) which was used in the next step without further purification.
Name
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
60.5 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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